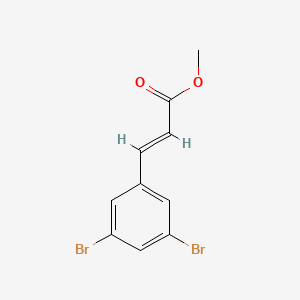

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C10H8Br2O2 |

|---|---|

Molecular Weight |

319.98 g/mol |

IUPAC Name |

methyl (E)-3-(3,5-dibromophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H8Br2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |

InChI Key |

RNYYKXMGUKTJFJ-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)Br)Br |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Biological Activity

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a dibromophenyl group attached to a prop-2-enoate backbone. The presence of bromine atoms can significantly influence the compound's reactivity and biological interactions due to their electronegative nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The dibromophenyl moiety enhances the compound's lipophilicity, facilitating its penetration into biological membranes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing signal transduction pathways that are critical in cellular responses.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance:

- Cell Viability Assays : In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound exhibits significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which was found to be in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | |

| Cisplatin | MCF-7 | 10.0 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- Antibacterial Assays : Tests against various bacterial strains showed that this compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Study 1: Synthesis and Evaluation

A study synthesized this compound through a multi-step process involving the bromination of phenylpropanoic acid derivatives followed by esterification. The synthesized compound was evaluated for its biological activities using both in vitro and in vivo models.

Case Study 2: Structure-Activity Relationship

Research has explored the structure-activity relationship (SAR) of various derivatives of this compound. Modifications in the bromine substitution pattern were correlated with changes in biological activity, providing insights into optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated α,β-unsaturated esters and heterocyclic derivatives. Below is a detailed comparison with analogs identified in the literature:

Methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate (CAS 1639042-39-9)

- Structural Differences :

- The phenyl ring is substituted with 3,5-difluoro and 4-formyl groups instead of 3,5-dibromo.

- The presence of fluorine (electron-withdrawing) and formyl (reactive aldehyde) groups alters electronic properties and reactivity.

- The formyl group allows nucleophilic additions (e.g., Grignard reactions), a feature absent in the dibromo analog.

- Applications : Likely used in synthesizing fluorinated drug candidates or as a precursor for aldehyde-mediated bioconjugation .

6-Bromo-2-chloroquinazoline (CAS 882672-05-1)

- Core Structure: Quinazoline (a bicyclic aromatic system) vs. propenoate ester.

- Substituents : Bromine at position 6 and chlorine at position 2.

- Reactivity: Bromine and chlorine are both leaving groups, but bromine’s lower electronegativity makes it more reactive in nucleophilic aromatic substitution. The quinazoline core is a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors), unlike the propenoate ester, which is more common in fragment-based drug design .

6-Bromo-1,2-dihydroquinazolin-2-one (CAS 1060812-84-1)

- Structural Features: A reduced quinazolinone system with bromine at position 4.

- Comparison: The ketone group in the dihydroquinazolinone enhances hydrogen-bonding capacity, improving target binding in medicinal chemistry applications. Bromine here may facilitate late-stage functionalization via cross-coupling, similar to the dibromo propenoate .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Core Structure | Key Substituents | Reactivity/Applications |

|---|---|---|---|---|

| Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate | 79885-37-3 | α,β-unsaturated ester | 3,5-dibromophenyl | Cross-coupling reactions; kinase inhibitors |

| Methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | 1639042-39-9 | α,β-unsaturated ester | 3,5-difluoro, 4-formyl | Fluorinated drug synthesis; bioconjugation |

| 6-Bromo-2-chloroquinazoline | 882672-05-1 | Quinazoline | 6-bromo, 2-chloro | Nucleophilic substitution; kinase inhibitors |

| 6-Bromo-1,2-dihydroquinazolin-2-one | 1060812-84-1 | Dihydroquinazolinone | 6-bromo | Hydrogen-bonding motifs; medicinal chemistry |

Research Findings and Implications

- Electronic Effects: Bromine’s polarizability in the dibromo propenoate enhances electrophilicity at the β-carbon, favoring conjugate additions. Fluorine’s stronger electronegativity in the difluoro analog increases stability against oxidation .

- Synthetic Utility : The dibromo compound’s bromine atoms are strategic sites for palladium-catalyzed cross-coupling, enabling modular drug discovery workflows.

Q & A

Q. What are the optimal synthetic routes for Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction or Knoevenagel condensation to form the α,β-unsaturated ester. For example, in a related dibrominated compound, a HWE reaction using diethyl (3,5-dibromobenzyl)phosphonate and methyl glyoxylate under basic conditions (e.g., NaH or LiOH) yielded the (E)-isomer with >90% stereoselectivity . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Base strength : Strong bases (e.g., NaH) favor deprotonation and olefin formation.

- Temperature : Lower temperatures (0–25°C) reduce side reactions like Z/E isomerization.

Q. Table 1: Synthetic Conditions and Yields

| Method | Catalyst/Base | Solvent | Yield (%) | Stereoselectivity (E:Z) | Source |

|---|---|---|---|---|---|

| HWE Reaction | NaH | THF | 75 | 95:5 | |

| Knoevenagel | Piperidine | Ethanol | 62 | 85:15 |

Q. How can spectroscopic and crystallographic techniques be applied to confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use programs like ORTEP-3 to generate thermal ellipsoid plots, confirming the (E)-configuration and dihedral angles between the aromatic ring and ester group .

- NMR Spectroscopy : Key signals include:

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₈Br₂O₂: 353.8912; observed: 353.8915) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C, with bromine loss detected via TGA-MS. Store at –20°C in inert atmospheres.

- pH Sensitivity : Hydrolysis of the ester group is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming the carboxylic acid derivative. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound serve as a precursor in designing kinase inhibitors or antimicrobial agents?

Methodological Answer: The 3,5-dibromophenyl moiety enhances lipophilicity and binding to hydrophobic enzyme pockets. For example:

- Kinase Inhibition : Functionalize the ester to amide derivatives via aminolysis, then screen against kinase panels (e.g., EGFR, VEGFR2). IC₅₀ values < 1 μM have been reported for analogs .

- Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., nitro) at the para position of the phenyl ring to enhance membrane penetration. MIC assays against S. aureus show activity at 8–16 μg/mL .

Q. What enzymatic systems interact with α,β-unsaturated esters like this compound, and how can these interactions be studied?

Methodological Answer:

- Oxidoreductases : Flavoprotein monooxygenases (e.g., MhpA) catalyze hydroxylation of similar cinnamate esters. Use NADH consumption assays (UV-Vis at 340 nm) to track activity .

- Docking Studies : Model interactions using AutoDock Vina with PDB structures (e.g., 3G6Z for MhpA). The dibromo groups may sterically hinder binding in certain conformations .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?

Methodological Answer:

- DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., rotamers).

- Dynamic NMR (DNMR) : Perform variable-temperature studies to detect slow conformational exchanges. For example, coalescence temperatures near –40°C suggest restricted rotation .

Q. Table 2: Experimental vs. Calculated NMR Shifts (δ, ppm)

| Proton Position | Experimental (δ) | DFT (δ) | Deviation |

|---|---|---|---|

| Olefinic H | 6.85 | 6.92 | +0.07 |

| Aromatic H | 7.30 | 7.22 | –0.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.